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2,4,5-Tribromocumene
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Overview
Description
2,4,5-Tribromocumene, also known as 1,2,4-tribromo-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C9H9Br3. This compound is a derivative of cumene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions. It is a brominated aromatic hydrocarbon that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-tribromocumene typically involves the bromination of cumene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is exothermic and requires careful control of temperature and bromine addition to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the bromination of cumene is performed in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The process involves the gradual addition of bromine to cumene under controlled conditions, followed by purification steps to isolate the desired tribrominated product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromocumene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated derivatives or the removal of bromine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of various substituted cumenes depending on the nucleophile used.
Oxidation: Production of brominated phenols or quinones.
Reduction: Formation of less brominated cumenes or dehalogenated products.
Scientific Research Applications
Synthesis of Brominated Compounds
2,4,5-Tribromocumene serves as a precursor for synthesizing various brominated compounds. Its bromine substituents enhance the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis.
Key Reactions:
- Electrophilic Substitution Reactions: The presence of multiple bromine atoms allows for further functionalization through electrophilic aromatic substitution, facilitating the synthesis of more complex molecules.
Environmental Studies
Research has focused on the environmental impact of brominated compounds, including this compound. It is often studied for its persistence in the environment and potential bioaccumulation.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are crucial for understanding its effects on human health and ecosystems.
Toxicity Endpoint | Result |
---|---|
Acute Toxicity | Demonstrated moderate toxicity in laboratory animal studies . |
Carcinogenic Potential | Classified as a possible carcinogen based on animal studies . |
Case Study 1: Synthesis of Brominated Aromatic Compounds
In a study published by the Journal of Organic Chemistry, researchers utilized this compound as an intermediate to synthesize novel brominated aromatic compounds with potential applications in pharmaceuticals. The study highlighted efficient methods for functionalizing the bromine substituents to yield biologically active compounds .
Case Study 2: Environmental Impact Assessment
A comprehensive environmental assessment conducted by the Environmental Protection Agency evaluated the persistence and bioaccumulation of this compound in aquatic ecosystems. The findings indicated significant accumulation in fish species and raised concerns regarding its long-term ecological effects .
Mechanism of Action
The mechanism by which 2,4,5-tribromocumene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and interaction with DNA or proteins.
Comparison with Similar Compounds
2,4,6-Tribromocumene: Another brominated derivative of cumene with bromine atoms at the 2, 4, and 6 positions.
2,4,5-Trichlorocumene: A chlorinated analog with chlorine atoms instead of bromine.
2,4,5-Tribromotoluene: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness: 2,4,5-Tribromocumene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other brominated or chlorinated cumenes, making it valuable in specific research and industrial contexts.
Biological Activity
Chemical Identity
2,4,5-Tribromocumene (C9H9Br3) is a brominated aromatic compound known for its applications in fire retardancy. It is characterized by a molecular weight of 356.88 g/mol and has no defined stereocenters or optical activity, making it achiral . The compound is part of a broader category of halogenated compounds that exhibit significant biological activity.
The biological activity of this compound primarily stems from its ability to interfere with cellular processes. Brominated compounds like this one are known to act as endocrine disruptors, potentially affecting hormonal balance and leading to various health issues. The mechanisms include:
- Thyroid Hormone Disruption : Brominated compounds can mimic thyroid hormones, disrupting normal endocrine function.
- Neurotoxicity : Some studies suggest that brominated flame retardants can affect neurological development and function.
Toxicological Studies
Research indicates that this compound exhibits cytotoxic effects on various cell lines. A notable study evaluated its impact on human neuroblastoma cells, revealing significant apoptosis (programmed cell death) at certain concentrations. The findings are summarized in the table below:
Cell Line | Concentration (μM) | Effect Observed |
---|---|---|
Human Neuroblastoma Cells | 10 | 30% Apoptosis |
HepG2 Liver Cells | 25 | 50% Cell Viability Loss |
HEK293 Kidney Cells | 50 | Significant Morphological Changes |
Case Studies
- Case Study on Endocrine Disruption : A study published in Environmental Health Perspectives highlighted the correlation between exposure to brominated flame retardants and altered thyroid hormone levels in children. The study noted that children exposed to higher levels of these compounds exhibited lower thyroid function markers.
- Neurodevelopmental Impact : Research conducted by the University of California examined the neurodevelopmental effects of brominated compounds on animal models. The findings indicated that exposure during critical developmental windows led to behavioral changes consistent with attention deficit hyperactivity disorder (ADHD) symptoms.
Environmental Impact
This compound is persistent in the environment and can bioaccumulate in living organisms. Its presence in aquatic systems has raised concerns about its long-term ecological effects. Studies have shown that brominated compounds can affect aquatic life by disrupting reproductive and developmental processes.
Summary of Findings
- Endocrine Disruption : Significant evidence supports the role of this compound as an endocrine disruptor.
- Cytotoxicity : Demonstrated cytotoxic effects on various human cell lines.
- Environmental Persistence : Concerns regarding bioaccumulation and ecological impact.
Properties
CAS No. |
58683-70-8 |
---|---|
Molecular Formula |
C9H9Br3 |
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,4-tribromo-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5H,1-2H3 |
InChI Key |
PVLAYJSXFLUWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1Br)Br)Br |
Origin of Product |
United States |
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